molecular formula C16H11ClN2O B11842045 11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol

11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol

Cat. No.: B11842045
M. Wt: 282.72 g/mol
InChI Key: WGZZCINOMPRGRY-UHFFFAOYSA-N
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Description

11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials might include a chlorinated aromatic ketone and methylated phenylhydrazine, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove chlorine or other substituents.

    Substitution: Halogen atoms like chlorine can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or arylated indole derivatives .

Scientific Research Applications

11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol involves its interaction with molecular targets such as enzymes or receptors. It may bind to DNA, stabilizing certain structures and inhibiting the replication of cancer cells. The compound’s effects on cellular pathways can lead to apoptosis or cell cycle arrest, contributing to its potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-7H-8-Methyl-11-((3’-Amino)propylamino)benzo[e]pyrido[4,3-b]indole: Another indole derivative with similar structural features.

    8-Methyl-7H-benzo[e]pyrido[4,3-b]indole: Lacks the chlorine substituent but shares the core structure.

Uniqueness

11-Chloro-8-Methyl-7h-Benzo[e]pyrido[4,3-B]indol-3-Ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives .

Properties

IUPAC Name

16-chloro-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c1-8-7-18-16(17)14-13-11-4-3-10(20)6-9(11)2-5-12(13)19-15(8)14/h2-7,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZZCINOMPRGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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